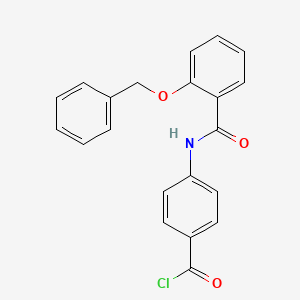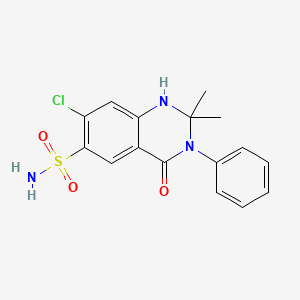
2,2-Dimethyl Metolazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl Metolazone is a chemical compound with the molecular formula C16H16ClN3O3S and a molecular weight of 365.83 g/mol. It belongs to the class of sulfonamide diuretics and is used primarily in medical applications to treat conditions such as hypertension and edema associated with congestive heart failure and kidney disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl Metolazone involves multiple steps, starting with the reaction of 2,2-dimethyl-4-oxo-3-phenylquinazoline-6-sulfonamide with chlorinating agents to introduce the chlorine atom. The reaction conditions typically require the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and filtration, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 2,2-Dimethyl Metolazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
科学的研究の応用
2,2-Dimethyl Metolazone has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound is utilized in biological assays to investigate its diuretic properties and potential effects on renal function.
Medicine: As a diuretic, it is used to treat conditions like hypertension and edema. Research continues to explore its efficacy and safety profile in clinical settings.
Industry: It serves as a precursor in the synthesis of other pharmaceuticals and chemical compounds.
作用機序
2,2-Dimethyl Metolazone exerts its diuretic effect by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules and collecting ducts of the kidneys. This inhibition leads to increased excretion of water, sodium, and potassium, thereby reducing fluid retention and lowering blood pressure.
Molecular Targets and Pathways Involved: The compound targets the sodium-chloride symporter (NCC) in the renal tubules, leading to the inhibition of sodium reabsorption. This action results in increased urine output and decreased blood volume.
類似化合物との比較
Metolazone
Hydrochlorothiazide
Chlorthalidone
Indapamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C16H16ClN3O3S |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23) |
InChIキー |
SXFLRAGFJYCTEJ-UHFFFAOYSA-N |
正規SMILES |
CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


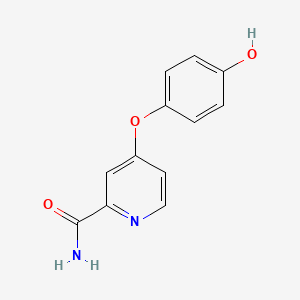
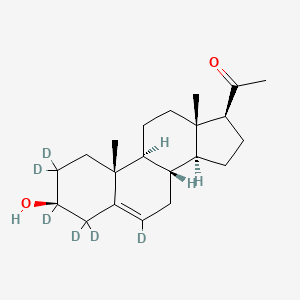

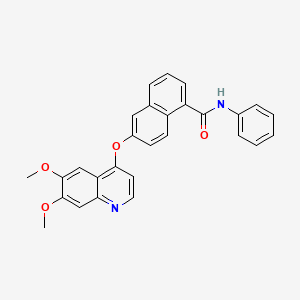
![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
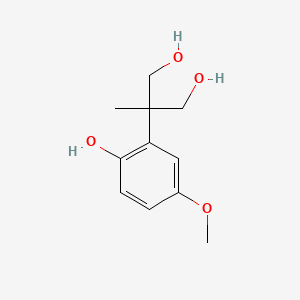
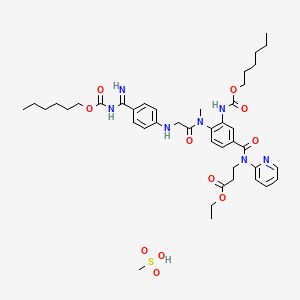
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)

![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
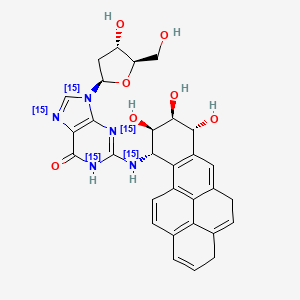
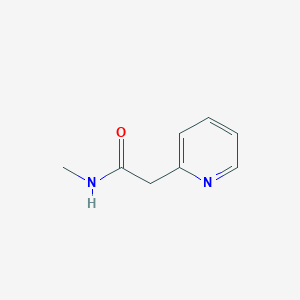
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
